1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane is a complex organosilicon compound It is known for its unique structure, which includes silicon, tellurium, and silyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane typically involves multiple steps. One common method includes the free-radical bromination of 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane using bromobutane and 2,2’-azobis(2-methylpropionitrile) as a radical initiator at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Radical initiators like azobisisobutyronitrile (AIBN) and reducing agents like lithium aluminum hydride.
Substitution: Halides and other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield substituted organosilicon compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:
Chemistry: Used as a radical reducing agent and in hydrosilylation reactions.
Materials Science:
Biology and Medicine:
Industry: Used in the synthesis of specialized organosilicon compounds and materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane involves its ability to act as a radical reducing agent. The compound donates electrons to stabilize radicals, facilitating various chemical transformations. The presence of silicon and tellurium atoms in its structure allows for unique reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound used as a radical reducing agent.
Chlorotris(trimethylsilyl)silane: Used in the protection of alcohols and preparation of organometallic reagents.
Tris(trimethylsilyl)silanol: Utilized in trifluoromethylation reactions.
Uniqueness
1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
832084-17-0 |
---|---|
Molecular Formula |
C22H40Si5Te |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
trimethyl-[[methyl(diphenyl)silyl]tellanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C22H40Si5Te/c1-23(2,3)27(24(4,5)6,25(7,8)9)28-26(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChI Key |
FEALBFAENODXHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Te][Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.